1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide
Description
This compound is a structurally complex small molecule featuring a piperidine-4-carboxamide backbone, a thiazolo[3,2-b][1,2,4]triazole heterocyclic system, and a 4-methoxyphenyl substituent. The presence of the hydroxy group at position 6 and the methyl group at position 2 of the thiazolo-triazole moiety distinguishes it from related analogs.
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(12-3-5-14(27-2)6-4-12)23-9-7-13(8-10-23)17(20)25/h3-6,13,15,26H,7-10H2,1-2H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMKEQHEMRLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their functionalization and coupling with the piperidine and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .
Scientific Research Applications
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several piperidine-4-carboxamide derivatives and heterocyclic systems. Key comparisons include:
Key Observations :
- The piperidine-4-carboxamide core is a common feature in diverse pharmacological agents, suggesting its role in bioavailability and target binding .
- The 4-methoxyphenyl group in the target compound and analogs may enhance lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets .
- Replacement of the thiazolo-triazole system with oxadiazole (V-0219) or isothiazolo-pyridine () alters electronic properties and target specificity.
Pharmacological and Functional Differences
- V-0219 () exhibits potent GLP-1 receptor modulation (EC₅₀ = 12 nM), attributed to its oxadiazole and trifluoromethyl groups enhancing receptor affinity .
- 's bromoisothiazolo-pyridine derivative inhibits AAK1/GAK kinases (IC₅₀ < 100 nM), critical for antiviral activity, leveraging halogenated heterocycles for kinase binding .
Structure-Activity Relationship (SAR)
- Piperidine-4-carboxamide : Essential for hydrogen bonding with target proteins (e.g., GLP-1 receptor in V-0219) .
- Thiazolo-triazole vs. Oxadiazole/Isothiazolo-pyridine : The thiazolo-triazole’s fused rings may confer rigidity and enhanced π-stacking vs. oxadiazole’s flexibility .
- 4-Methoxyphenyl : Enhances metabolic stability and target affinity in antifungal and antiviral contexts .
Biological Activity
The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates a diverse array of functional groups including a piperidine core, a thiazole ring, and a methoxyphenyl moiety, suggesting potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to high activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Thiazole derivative A | Antibacterial | 12.5 |
| Thiazole derivative B | Antifungal | 15.0 |
These findings suggest that the target compound may also possess similar antimicrobial properties due to its structural analogies with known active compounds .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored extensively. For example, certain derivatives were tested against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D). The results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT-116 | 47f | 6.2 |
| T47D | 47e | 43.4 |
| T47D | 47f | 27.3 |
This suggests that the compound could be a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been studied. Specifically, enzyme assays have indicated that it may act as an inhibitor for acetylcholinesterase (AChE) and urease. These activities are significant for treating conditions such as Alzheimer's disease and managing urea levels in patients with renal impairment.
| Enzyme | Inhibition (%) | Reference Compound |
|---|---|---|
| AChE | 65% | Donepezil |
| Urease | 70% | Thiourea |
Such enzyme inhibition is crucial for developing therapeutic agents in neurodegenerative diseases and gastrointestinal disorders .
The biological activities of the compound are likely mediated through multiple mechanisms:
- Interaction with Receptors : The piperidine moiety may facilitate binding to neurotransmitter receptors.
- Enzyme Binding : The presence of the thiazole ring enhances affinity for various enzymes involved in metabolic pathways.
- Cell Membrane Penetration : The hydrophobic nature of the methoxyphenyl group aids in cellular uptake.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against clinical isolates of bacteria. Results indicated a broad spectrum of activity.
- Cancer Cell Line Evaluation : Research involving the screening of thiazolo[3,2-b][1,2,4]triazole derivatives against multiple cancer cell lines demonstrated significant cytotoxicity which warranted further investigation into their mechanisms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
